![molecular formula C15H19N3O4S B2868504 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034279-50-8](/img/structure/B2868504.png)
1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
“1-(methylsulfonyl)piperidin-4-amine” is a heterocyclic building block . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .
Synthesis Analysis
While specific synthesis methods for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” includes a piperidine ring with a methylsulfonyl group attached .Physical And Chemical Properties Analysis
“1-(methylsulfonyl)piperidin-4-amine” is a solid . It has an empirical formula of C6H14N2O2S and a molecular weight of 178.25 .Scientific Research Applications
Novel Nonpeptide Inhibitors of Human Heart Chymase
A study by Niwata et al. (1997) synthesized derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, focusing on their ability to inhibit human heart chymase. These compounds, including ones structurally related to 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, showed potential in modulating hydrophobic interactions crucial for inhibiting chymase, a key enzyme in cardiovascular diseases (Niwata et al., 1997).
Synthesis and Structural Analysis
Unkovskii et al. (1994) reported on the synthesis of piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, including methyl-substituted compounds. Their structural composition and spatial structure were determined using NMR data, providing insights into the molecular framework of compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Unkovskii et al., 1994).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones, which involved the use of piperidine in their production. These compounds, closely related to 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, demonstrated significant in vitro antibacterial activity, particularly against gram-positive bacteria (Prakash et al., 2011).
Synthesis and Antitumor Evaluation
El-Deeb et al. (2010) focused on the synthesis of novel derivatives of benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, with antitumor activity against various cancer cell lines. This research aligns with the exploration of the therapeutic potential of compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in cancer treatment (El-Deeb et al., 2010).
Dual Action as Antidiabetic Agents
Iqbal et al. (2013) synthesized 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, demonstrating their efficacy as antidiabetic agents and inhibitors of aldose reductase. This dual action, relevant to compounds like 1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, highlights their potential in treating diabetes and related complications (Iqbal et al., 2013).
Mechanism of Action
While the mechanism of action for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is not available, a related compound, “(11S)-8-CHLORO-11-[1-(METHYLSULFONYL)PIPERIDIN-4-YL]-6-PIPERAZIN-1-YL-11H-BENZO[5,6]CYCLOHEPTA[1,2-B]PYRIDINE” has been mentioned to inhibit Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha and Protein farnesyltransferase subunit beta .
Safety and Hazards
Future Directions
While specific future directions for “1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” are not available, a related compound, “N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine” has been mentioned as a cyclin-dependent kinase 2 (CDK2) inhibitor for treating cancer . This suggests potential future directions in cancer treatment research.
properties
IUPAC Name |
1-(1-methylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)16-9-7-12(8-10-16)17-11-14(19)18(15(17)20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQBJAHKYXWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Methylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
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